
Fluorobenzene;iodozinc(1+)
概要
説明
Fluorobenzene is an aryl fluoride and the simplest of the fluorobenzenes, with the formula C6H5F . It is often abbreviated as PhF and is a colorless liquid. It is a precursor to many fluorophenyl compounds . Fluorobenzene;iodozinc(1+) is an organometallic compound that is used in a variety of scientific experiments.
Synthesis Analysis
Fluorobenzene was first reported in 1886 by O. Wallach at the University of Bonn, who prepared the compound in two steps . On the laboratory scale, PhF is prepared by the thermal decomposition of the benzenediazonium tetrafluoroborate . The technical synthesis is by the reaction of cyclopentadiene with difluorocarbene .Molecular Structure Analysis
Molecular dynamics simulations of benzene and 12 fluorobenzenes with various degrees of fluorine substitution in water reveal that the accumulation of water in the first solvent shell decreases with an increase in the number of fluorine atoms relative to benzene, with an exception of hexafluorobenzene .Chemical Reactions Analysis
Fluorobenzene undergoes reversible C–H bond activation of benzene and a series of fluorobenzenes on UV irradiation . Exclusive ortho-selectivity is observed in reactions of fluorobenzene and 1,2-difluorobenzene .Physical And Chemical Properties Analysis
Fluorobenzene is a colorless liquid with a density of 1.025 g/mL . It has a melting point of -44 °C and a boiling point of 84 to 85 °C . Its solubility in water is low . The molecular weight of Fluorobenzene;iodozinc(1+) is 287.4 g/mol.科学的研究の応用
Organometallic Chemistry and Catalysis
- Fluorobenzenes like fluorobenzene (FB) and 1,2-difluorobenzene are recognized as versatile solvents in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce π-electron density donation, making them weakly binding to metal centers. This property allows them to function as non-coordinating solvents or easily displaced ligands in various metal complexes (Pike, Crimmin & Chaplin, 2017).
Synthesis of PET Ligands
- A method using diphenyliodonium salt with [18F]F− developed a practical route for preparing fluorine-18 labeled ligands containing [18F]fluorobenzene. This process is significant in synthesizing positron emission tomography (PET) ligands (Zhang, Kumata & Suzuki, 2007).
Photodissociation Studies
- Theoretical studies on the excited state properties of halobenzenes including fluorobenzene have provided insights into their photodissociation channels. Understanding these channels is crucial for applications in spectroscopy and photochemistry (Liu, Persson & Lunell, 2004).
Environmental Degradation
- Research on hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions offers insights into environmentally friendly methods for degrading fluorinated compounds. This is increasingly important due to the rising use of fluorinated organic compounds (Baumgartner & McNeill, 2012).
Biodegradation Studies
- A halobenzene-degrading bacterium, Burkholderia fungorum FLU100, was isolated for its unique ability to degrade fluorobenzene, indicating potential biotechnological applications for environmental cleanup (Strunk & Engesser, 2013).
Electrophilic Aromatic Substitution
- Fluorobenzene shows anomalous reactivity in electrophilic aromatic substitution (EAS), which is different from other halobenzenes. Understanding this reactivity is crucial for organic synthesis and the design of fluorine-containing pharmaceuticals (Rosenthal & Schuster, 2003).
Nucleophilic Substitution Reactions
- N-heterocyclic carbene-catalyzed nucleophilic substitution of fluorobenzenes with aroyl groups has been studied, highlighting its potential in synthetic chemistry (Suzuki et al., 2008).
Site-Selective N-Arylation
- Research on site-selective N-arylation of carbazoles with halogenated fluorobenzenes offers insights into C–N bond-formation reactions, critical for organic chemistry applications (Wang, Ji, Liu & Dai, 2015).
Protonation and IR Spectroscopy
- Protonated fluorobenzene ions were studied using IR spectroscopy, providing important information on their structural properties, which is significant for understanding aromatic protonation processes (Dopfer et al., 2005).
Applications in Battery Technology
- Fluorobenzene has been explored as a bifunctional cosolvent in lithium metal batteries, highlighting its potential in advancing battery technology (Zhipeng et al., 2020).
Synthon Preparation
- The preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene, a crucial component in 18F-arylation reactions, has been studied, emphasizing its role in radiochemistry and pharmaceutical applications (Ermert, Hocke, Ludwig, Gail & Coenen, 2004).
Molecular Interactions Analysis
- The study of fluorobenzene’s crystal structure and intermolecular interactions, including C-H...F interactions, has implications for crystallography and materials science (Dunitz & Schweizer, 2006).
作用機序
Target of Action
Fluorobenzene;iodozinc(1+) is an organometallic compound
Biochemical Pathways
Fluorobenzene, a component of the compound, is involved in enzymatic defluorination reactions. These reactions are part of a biochemical pathway that transforms fluorobenzene into 3-fluoro-cis,cis-muconate . This transformation involves a cascade of reactions catalyzed by three enzymes: fluorobenzene dioxygenase, fluorobenzene dihydrodiol dehydrogenase, and fluorocatechol 1,2-dioxygenase .
Pharmacokinetics
For instance, fluoroquinolones, a class of fluorinated drugs, are known to have excellent bioavailability and longer serum half-lives compared to non-fluorinated counterparts . They also have the ability to concentrate in specific tissues and fluids at levels exceeding serum-drug concentrations .
Result of Action
The orientational dependence of ionization yields is primarily determined by the nodal surface structure of the molecular orbitals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fluorobenzene;iodozinc(1+). . This persistence in the environment could potentially influence the compound’s action and efficacy.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
fluorobenzene;iodozinc(1+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRVGYUTTUSSHQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CC(=C1)F.[Zn+]I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FIZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



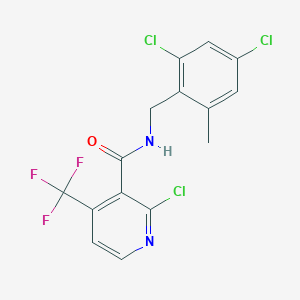




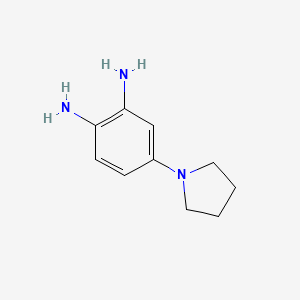

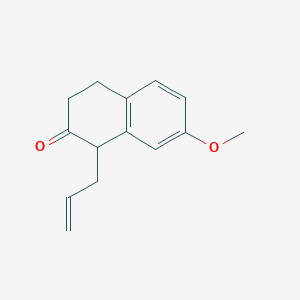
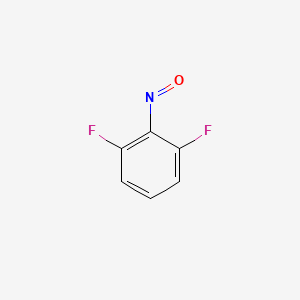

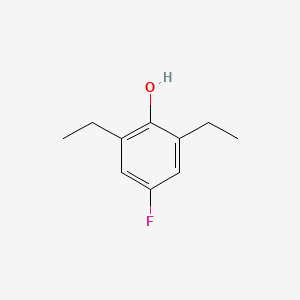

![N-{5-[(2-benzyl-7-bromo-2-azabicyclo[2.2.1]hept-6-yl)thio]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide](/img/structure/B3041447.png)
![1-[4-(Trifluoromethyl)benzyl]thiourea](/img/structure/B3041448.png)